molecular formula C14H12N2O2S B2915314 (2Z)-2-(5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-oxobutanenitrile CAS No. 799780-38-4

(2Z)-2-(5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-oxobutanenitrile

Cat. No. B2915314
CAS RN: 799780-38-4
M. Wt: 272.32
InChI Key: RMLYAKOYOPUMML-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-oxobutanenitrile, also known as thiazolidine-2,4-dione, is a heterocyclic organic compound with potential applications in pharmaceutical and medicinal chemistry. This compound has been extensively studied for its unique chemical and biological properties, including its synthesis, mechanism of action, and physiological effects.

Scientific Research Applications

Synthesis of Aromatic Azo Compounds

This compound can be used in the synthesis of aromatic azo compounds . Aromatic azo compounds have -N=N- double bonds as well as a larger π electron conjugation system, which endows aromatic azo compounds with wide applications in the fields of functional materials .

Functional Nanomaterials

The properties of aromatic azo compounds are closely related to the substituents on their aromatic rings . Therefore, this compound can be used in the development of functional nanomaterials .

Light-Response Materials

Recent advances in the synthesis of aromatic azo compounds have led to improvements in the design and preparation of light-response materials at the molecular level .

Organic Dyes

Azo compounds have wide applications in many fields such as organic dyes . The high reactivity of -N=N- double bonds endow azo compounds with these wide applications .

Radical Reaction Initiators

Azo compounds are also used as radical reaction initiators . The high reactivity of -N=N- double bonds makes azo compounds suitable for this application .

Optical Functional Materials

Azo compounds have cis and trans isomers, which can convert to each other under light irradiation or heating . This special property further promotes the pioneering role of azo compounds in the field of optical functional materials .

Synthesis of Multi-Substituted (2Z,4E)-2,4-Dienamides

This compound can be used in the stereoselective one-pot synthesis of multi-substituted (2Z,4E)-2,4-dienamides . These dienamides are present in natural and biological related compounds such as pellitorine, piperovatine and trichostatin A .

Solid-State Fluorescence

The (2Z,4E)-2,4-dienamide compounds obtained in this study exhibited blue-green fluorescence in the solid state . This suggests the possibility of obtaining functional conjugated dienes by this novel one-pot synthetic method .

properties

IUPAC Name

(2Z)-2-(5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-9(17)11(8-15)14-16-13(18)12(19-14)7-10-5-3-2-4-6-10/h2-6,12H,7H2,1H3,(H,16,18)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLYAKOYOPUMML-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C1NC(=O)C(S1)CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\1/NC(=O)C(S1)CC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-oxobutanenitrile

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